molecular formula C15H20O5 B12297572 (3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid

(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid

Cat. No.: B12297572
M. Wt: 280.32 g/mol
InChI Key: HZVNIVFLQGTWOT-UHFFFAOYSA-N
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Description

(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its hexahydroazulene core, which is a bicyclic structure, and various functional groups including formyl, hydroxy, and carboxylic acid groups. The presence of these functional groups makes the compound highly reactive and versatile in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the hexahydroazulene core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of functional groups: The formyl, hydroxy, and carboxylic acid groups can be introduced through various organic reactions such as oxidation, reduction, and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The formyl group can be reduced to a primary alcohol.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the formyl group can yield primary alcohols.

Scientific Research Applications

(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Azulene derivatives: Compounds with similar bicyclic structures but different functional groups.

    Terpenoids: Natural products with similar structural motifs.

    Synthetic analogs: Compounds designed to mimic the structure and reactivity of (3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its hexahydroazulene core. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

2-formyl-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-8-carboxylic acid

InChI

InChI=1S/C15H20O5/c1-14(7-17)10-5-15(8(6-16)2-3-11(14)15)12(18)4-9(10)13(19)20/h4,6,8,10-12,17-18H,2-3,5,7H2,1H3,(H,19,20)

InChI Key

HZVNIVFLQGTWOT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C=O)CO

Origin of Product

United States

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